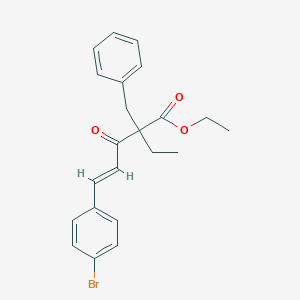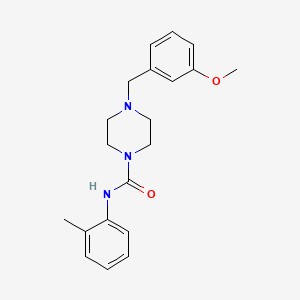
ethyl 2-benzyl-5-(4-bromophenyl)-2-ethyl-3-oxo-4-pentenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-benzyl-5-(4-bromophenyl)-2-ethyl-3-oxo-4-pentenoate is a chemical compound that belongs to the class of α,β-unsaturated ketones. It is commonly known as EBPEP and has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of EBPEP is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of key enzymes involved in various biological pathways. For example, EBPEP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, EBPEP has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
EBPEP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, EBPEP has been found to reduce the expression of pro-inflammatory cytokines and to inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using EBPEP in lab experiments is its high yield and purity. Additionally, the compound is stable and can be easily stored for long periods. However, one of the limitations of using EBPEP is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on EBPEP. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of EBPEP and to identify its molecular targets. Another area of interest is the evaluation of the potential of EBPEP as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, EBPEP is a chemical compound that has shown promising results in various scientific research studies. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has the potential to be developed as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of EBPEP and to identify its molecular targets.
Métodos De Síntesis
EBPEP can be synthesized through a multi-step process that involves the reaction of benzyl bromide with ethyl acetoacetate to form benzyl ethyl acetoacetate. This intermediate is then reacted with 4-bromobenzaldehyde in the presence of a base to form EBPEP. The yield of EBPEP is high, and the purity of the compound can be easily achieved through column chromatography.
Aplicaciones Científicas De Investigación
EBPEP has shown promising results in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In a study conducted by Kim et al., it was found that EBPEP could inhibit the growth of human colon cancer cells by inducing apoptosis. Another study by Lee et al. showed that EBPEP could reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages.
Propiedades
IUPAC Name |
ethyl (E)-2-benzyl-5-(4-bromophenyl)-2-ethyl-3-oxopent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrO3/c1-3-22(21(25)26-4-2,16-18-8-6-5-7-9-18)20(24)15-12-17-10-13-19(23)14-11-17/h5-15H,3-4,16H2,1-2H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWORAOSMGBLASY-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)(C(=O)C=CC2=CC=C(C=C2)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)(C(=O)/C=C/C2=CC=C(C=C2)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5291450.png)
![methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5291467.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5291474.png)
![N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide](/img/structure/B5291480.png)


![4-(1H-imidazol-1-ylmethyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5291504.png)
![N-[4-(acetylamino)phenyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5291510.png)

![2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol](/img/structure/B5291515.png)

![3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5291524.png)
![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291535.png)
![3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one](/img/structure/B5291541.png)
